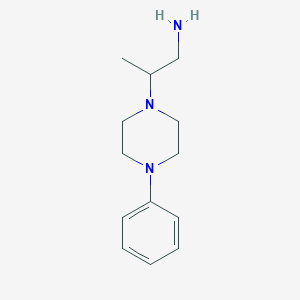
1-(4-苯基哌嗪-1-基)丙-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Phenylpiperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C13H21N3 and a molecular weight of 219.33 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used in research settings and has various applications in medicinal chemistry and pharmacology.
科学研究应用
2-(4-Phenylpiperazin-1-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmacologically active molecules.
Biological Research: It is used in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors. This helps in understanding the mechanisms of action of various drugs and their effects on the nervous system.
Industrial Applications: In the chemical industry, this compound is used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary target of 2-(4-Phenylpiperazin-1-yl)propan-1-amine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory . The compound also exhibits some inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine .
Mode of Action
2-(4-Phenylpiperazin-1-yl)propan-1-amine interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the brain . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, 2-(4-Phenylpiperazin-1-yl)propan-1-amine affects the cholinergic pathway. This pathway involves the transmission of signals in the nervous system through acetylcholine. The increased availability of acetylcholine enhances cognitive functions, as cholinergic neurotransmitters play an important role in learning and memory .
Result of Action
The inhibition of AChE by 2-(4-Phenylpiperazin-1-yl)propan-1-amine results in an increase in acetylcholine levels. This increase can temporarily relieve symptoms and reduce memory impairment in conditions like Alzheimer’s disease, where a low level of acetylcholine is associated with memory and cognitive impairment .
生化分析
Biochemical Properties
It is known that this compound has a solid physical state, a predicted melting point of 110.96° C, a predicted boiling point of 344.2° C at 760 mmHg, a predicted density of 1.1 g/cm 3, and a predicted refractive index of n 20D 1.56 .
Cellular Effects
It is known that derivatives of this compound have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system .
Molecular Mechanism
It is known that derivatives of this compound have shown inhibitory activity against AChE, suggesting that they may interact with this enzyme at the molecular level .
Temporal Effects in Laboratory Settings
It is known that this compound has a solid physical state and can be stored at room temperature .
准备方法
The synthesis of 2-(4-Phenylpiperazin-1-yl)propan-1-amine typically involves the reaction of 4-phenylpiperazine with 3-chloropropan-1-amine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound.
化学反应分析
2-(4-Phenylpiperazin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include alkyl halides and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
2-(4-Phenylpiperazin-1-yl)propan-1-amine can be compared with other similar compounds, such as:
4-Phenylpiperazine: This compound is a simpler derivative of piperazine and serves as a precursor in the synthesis of more complex molecules.
1-(2-Phenylethyl)piperazine: This compound has a similar structure but with a different substitution pattern, leading to variations in its pharmacological properties.
2-(4-Benzylpiperazin-1-yl)ethanamine: This compound has a benzyl group instead of a phenyl group, which can affect its binding affinity and activity at various receptors.
The uniqueness of 2-(4-Phenylpiperazin-1-yl)propan-1-amine lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound in medicinal chemistry research.
属性
IUPAC Name |
2-(4-phenylpiperazin-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-12(11-14)15-7-9-16(10-8-15)13-5-3-2-4-6-13/h2-6,12H,7-11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMULKARZNWVBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
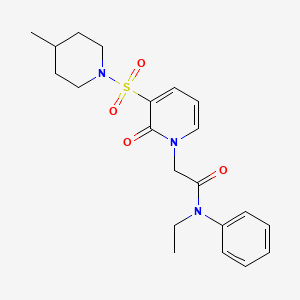
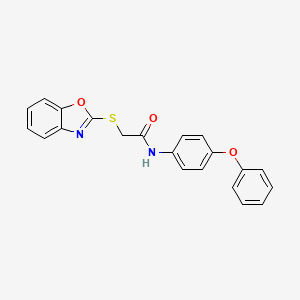

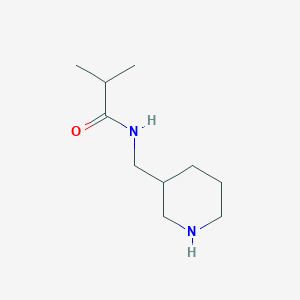
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2400212.png)
![5-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2400214.png)
![(5E)-2-(morpholin-4-yl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2400220.png)
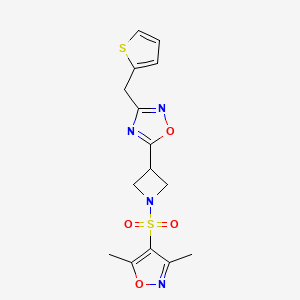
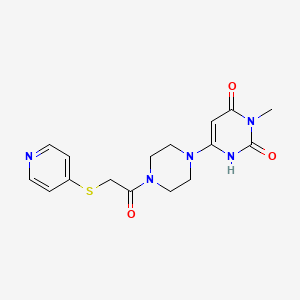
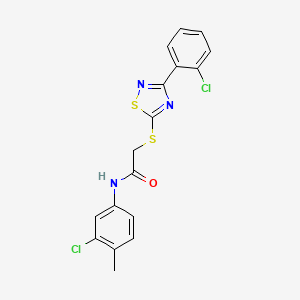
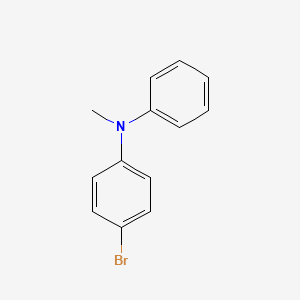
![1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one](/img/structure/B2400229.png)
![2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B2400230.png)
![3-(3-CHLOROPHENYL)-8-[(2-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2400231.png)
